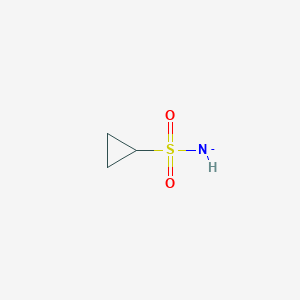
Cyclopropanesulfonyl amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanesulfonyl amide is an organic compound with the molecular formula C₃H₇NO₂S It is a sulfonamide derivative characterized by a cyclopropane ring attached to a sulfonyl amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanesulfonyl amide can be synthesized through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with ammonia in a solvent such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as electrosynthesis, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanesulfonyl amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Cyclopropanesulfonyl amide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural products.
Biological Research: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclopropanesulfonyl amide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The cyclopropane ring in this compound may enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single carbon atom attached to the sulfonyl group.
Cyclopropylamine: Contains a cyclopropane ring but lacks the sulfonyl group.
Cyclopropanesulfonyl chloride: A precursor to cyclopropanesulfonyl amide, containing a sulfonyl chloride group instead of an amide.
Uniqueness
This compound stands out due to its combination of a cyclopropane ring and a sulfonyl amide group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C3H6NO2S- |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
cyclopropylsulfonylazanide |
InChI |
InChI=1S/C3H6NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H-,4,5,6)/q-1 |
InChI-Schlüssel |
DNHVKIGULNBGFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)[NH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)

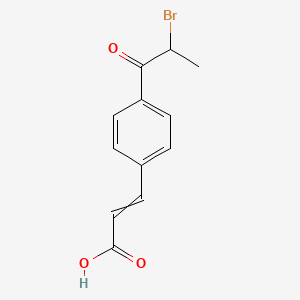


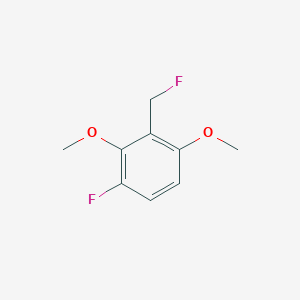
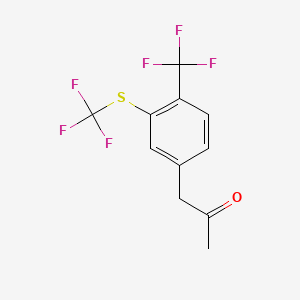
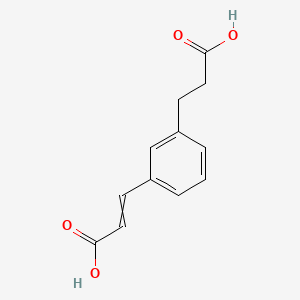
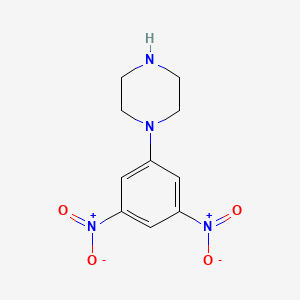
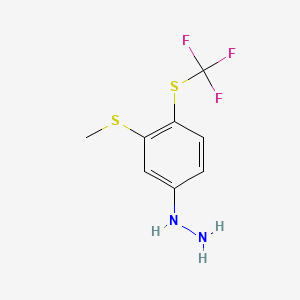

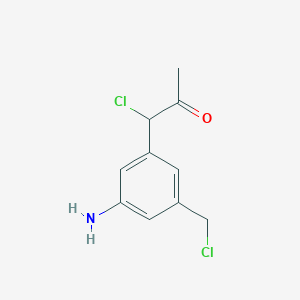
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)

